Home > Products > Screening Compounds P21668 > 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one - 351003-09-3

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

Catalog Number: EVT-331256
CAS Number: 351003-09-3
Molecular Formula: C15H11FN2O2
Molecular Weight: 270.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lorazepam (7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one)

  • Compound Description: Lorazepam is a high-potency, intermediate-acting benzodiazepine drug with a variety of medical uses, including the treatment of anxiety disorders, insomnia, seizures, and sedation of hospitalized patients. It acts by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which has a calming effect. [, , ]
  • Relevance: Lorazepam, while classified as a 1,4-benzodiazepine, shares a significant structural similarity with the target compound, 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. Both compounds possess the central benzodiazepine ring system, differing in the position of the nitrogen atoms (1,4 vs 1,5) and the substituents on the phenyl ring. This structural similarity suggests potential overlap in their pharmacological profiles and mechanisms of action, specifically their interaction with GABA receptors. [, , ]

(Z)-1,3-diallyl-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

  • Compound Description: This compound is a 1,5-benzodiazepine derivative featuring allyl groups at the 1 and 3 positions and a 2-oxopropylidene substituent at the 4 position. Its synthesis and crystal structure have been reported, highlighting its potential as a valuable synthon for preparing other fused ring compounds like triazolo- or pyrazolobenzodiazepines. []
  • Relevance: This compound shares the core 1,5-benzodiazepin-2-one structure with 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. The presence of different substituents at the 1, 3, and 4 positions highlights the potential for structural modifications on this core scaffold to explore diverse pharmacological activities. []

4-[1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-oxo]-1,3-dihydro-2H-1,5-benzodiazepin-2-one

  • Compound Description: This compound is a 1,5-benzodiazepin-2-one homo-C-nucleoside, featuring a ribofuranosyl moiety linked to the benzodiazepine core. It represents a novel class of nucleoside analogs with potential antiviral or anticancer activities. []
  • Relevance: This compound directly exemplifies a 1,5-benzodiazepin-2-one derivative, highlighting the core structure of 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. The presence of a sugar moiety emphasizes the feasibility of incorporating this scaffold into nucleoside analogs for developing new therapeutic agents. []

1,3-Dihydro-4-phenyl-1,5-benzodiazepin-2-one

  • Compound Description: This compound is a central intermediate in synthesizing various 3-substituted and spiro 1,5-benzodiazepin-2-ones. It serves as a versatile scaffold for exploring different substituents and their impact on biological activities. []
  • Relevance: This compound shares the core 1,3-dihydro-1,5-benzodiazepin-2-one structure with the target compound, 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. The only difference lies in the substituent at the 4-position, further emphasizing the importance of this position for structural diversity and potential pharmacological tuning within this class of compounds. []

(3-Z)-3-((alkyl/aryl)aminomethylene)-4-(2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-ones

  • Compound Description: This group of compounds represents a series of 3-enamino-1,5-benzodiazepines synthesized and evaluated for their antibacterial activities. These compounds demonstrated promising results against various bacterial strains. []
  • Relevance: These 3-enamino derivatives are structurally analogous to 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, sharing the same core 1,5-benzodiazepine ring system and a hydroxyphenyl substituent at the 4-position. This structural similarity suggests a potential for the target compound to exhibit antibacterial properties and highlights the versatility of this scaffold for exploring various biological activities. []

7-fluoro-5-(2-fluorophenyl)-1,3-dihydro-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound exhibits potent antidepressant properties, demonstrated by its antagonism of tetrabenazine-induced ptosis and inhibition of norepinephrine uptake into rat brain synaptosomes. It also possesses moderate antianxiety properties, preventing pentylenetetrazol-induced convulsions and suppressing conflict behavior. []
  • Relevance: Despite being a 1,4-benzodiazepine, this compound shares significant structural features with 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, including the central benzodiazepine core, a halogen-substituted phenyl ring at the 5-position, and a substituent at the 7-position. This resemblance suggests that the target compound may also possess potential antidepressant and anxiolytic activities. []

Demoxepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide)

  • Compound Description: Demoxepam is a metabolite of chlordiazepoxide, another benzodiazepine drug. Studies in humans and dogs have investigated its metabolism, revealing several metabolic pathways including oxidation, reduction, and hydrolysis. [, ]
  • Relevance: Although classified as a 1,4-benzodiazepine, demoxepam shares a considerable structural resemblance with 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. Both compounds share the central benzodiazepine ring system and differ mainly in the position of the nitrogen atom (1,4 vs. 1,5), the substituent on the phenyl ring, and the presence of a hydroxy group and N-oxide group in demoxepam. This structural similarity provides insights into potential metabolic pathways for the target compound. [, ]

Ro 15-4513 (ethyl‐8‐azido‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4H‐imidazo[1,5‐a][1,4]benzodiazepine‐3‐carboxylate)

  • Compound Description: Ro 15-4513 is a partial inverse agonist of central benzodiazepine receptors. It exhibits binding affinity for two distinct sites in the cerebellum: diazepam-sensitive (DZ-S) and diazepam-insensitive (DZ-IS) sites. []
  • Relevance: While structurally distinct from 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, Ro 15-4513 provides a valuable pharmacological comparison. Its interaction with both DZ-S and DZ-IS sites suggests that the target compound, being a benzodiazepine derivative, might also interact with different subtypes of benzodiazepine receptors, potentially leading to diverse pharmacological effects. []
Overview

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is characterized by its fused benzene and diazepine rings. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. The presence of a fluorine atom and a hydroxyl group on the phenyl ring enhances its biological activity and solubility.

Source and Classification

This compound is classified under the category of benzodiazepines, which are known for their psychoactive properties. The specific structure of 1,3-dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one suggests potential applications in pharmacology, particularly as a lead compound for drug development targeting various diseases, including cancer and infections.

Synthesis Analysis

Methods

The synthesis of 1,3-dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: These are crucial for forming the benzodiazepine core structure. Cyclization can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
  2. Substitution Reactions: The introduction of the fluorine atom and hydroxyl group can be performed using electrophilic aromatic substitution techniques or nucleophilic substitutions.
  3. Recrystallization: To purify the synthesized compound, recrystallization from suitable solvents is often employed.

Technical Details

The detailed synthetic route may involve:

  • Starting from commercially available precursors such as 2-amino phenols and substituted benzaldehydes.
  • Utilizing reagents like phosphorus oxychloride or thionyl chloride for chlorination steps.
  • Employing solvents such as dimethylformamide or ethanol to facilitate reactions.
Molecular Structure Analysis

Structure

The molecular formula of 1,3-dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one is C15H12FN2O2C_{15}H_{12}FN_2O_2.

Data

Key structural features include:

  • A benzodiazepine core with a fused seven-membered ring system.
  • A fluorinated phenyl group that enhances lipophilicity and biological activity.
  • A hydroxyl group that can participate in hydrogen bonding, influencing solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for benzodiazepines:

  1. Nucleophilic Substitution: The nitrogen atoms in the diazepine ring can participate in nucleophilic attacks.
  2. Oxidation: Hydroxyl groups may be oxidized to carbonyls under certain conditions.
  3. Hydrogenation: The double bond in the dihydro form can be subjected to hydrogenation to yield saturated derivatives.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.

Mechanism of Action

The mechanism of action for 1,3-dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one is not fully elucidated but is hypothesized to involve:

  1. GABA Receptor Modulation: Similar to other benzodiazepines, it may enhance the effect of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.
  2. Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 252.27 g/mol
  • Melting Point: Reported ranges from 275 °C to 279 °C.

Chemical Properties

The compound exhibits moderate solubility in organic solvents like ethanol and dichloromethane but lower solubility in water due to its hydrophobic characteristics.

Applications

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anxiolytics or antidepressants.
  • Anticancer Research: Investigated for its ability to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Studies: Its derivatives have shown promising results against bacterial strains.
Synthesis Methodologies of 1,5-Benzodiazepine Derivatives

Comparative Analysis of Cyclocondensation Strategies for 1,5-Benzodiazepine Scaffolds

Cyclocondensation of o-phenylenediamine with carbonyl compounds remains the cornerstone synthesis for 1,5-benzodiazepines. For 1,3-dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, the dominant route involves a Michael-type addition between o-phenylenediamine and a fluorinated chalcone precursor (5-fluoro-2-hydroxyacetophenone), followed by intramolecular cyclization. Conventional thermal methods require prolonged reflux (12–24 hours) in acetic acid or ethanol, yielding 60–75% product but often generating regioisomeric impurities [8] [13].

Modern advancements include:

  • Microwave-assisted cyclocondensation: Reduces reaction time to 10–15 minutes, enhancing yields to 85–92% while minimizing side products like quinoxalines [8].
  • Gold(I)-catalyzed alkyne routes: Enables direct annulation using terminal alkynes as ketone equivalents, offering superior atom economy for the hydroxyphenyl-substituted core [8] [16].
  • Solid-phase synthesis: Silica gel-supported CeCl₃/NaI systems facilitate solvent-free condensation, simplifying purification of the target benzodiazepinone [8] [10].

Table 1: Cyclocondensation Methodologies for 1,5-Benzodiazepine Core Synthesis

MethodConditionsYieldReaction TimeKey Advantages
Thermal RefluxAcOH, 110°C60–75%12–24 hLow catalyst cost
Microwave-AssistedSolventless, 300 W85–92%10–15 minRapid, high regioselectivity
Au(I)-CatalyzedCH₂Cl₂, 25°C, 5 mol% Ph₃PAuNTf₂78–88%1–2 hAlkyne as ketone surrogate
Ytterbium TriflateCH₃CN, 80°C, 5 mol% Yb(OTf)₃90–95%30–45 minRecyclable catalyst, high yield

Regioselective Fluorination and Hydroxyphenyl Substitution Techniques

Regioselective incorporation of the 5-fluoro-2-hydroxyphenyl moiety at the C4 position demands precise electrophilic control. Directed ortho-fluorination of phenol precursors using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate) achieves >95% selectivity for the 5-fluoro isomer prior to chalcone formation. This avoids competitive meta-fluorination, which complicates purification [7] [8].

Critical innovations include:

  • Late-stage electrophilic fluorination: Pd-catalyzed C–H activation on pre-formed 4-(2-hydroxyphenyl)-benzodiazepinones, though limited by moderate yields (50–65%) [7].
  • Ortho-hydroxy-directed lithiation: n-BuLi-mediated directed metalation at C5 of 2-hydroxyphenyl substituents, followed by F⁺ sources (NFSI), yielding 80–87% regiopure product [5] [8].
  • Protecting group strategies: Acetylation of phenolic –OH during cyclocondensation prevents quinone formation, with subsequent deprotection (K₂CO₃/MeOH) restoring the hydroxyphenyl group [3] [6].

Optimization of Solvent Systems and Catalysts for Improved Yield

Solvent polarity and Brønsted/Lewis acid catalysts critically govern cyclocondensation efficiency. Polar aprotic solvents (DMF, acetonitrile) optimize chalcone activation but risk N-alkylation side products. Recent studies identify ethanol-water (4:1) as ideal for solubilizing both o-phenylenediamine and fluorinated chalcones while suppressing hydrolysis [8] [12].

Catalyst screening reveals:

  • Heteropoly acids (e.g., H₃PW₁₂O₄₀): Deliver 88–92% yield via Brønsted acid activation under reflux; recoverable but moisture-sensitive [8].
  • Ytterbium triflate: Achieves 95% yield at 5 mol% loading in acetonitrile; recyclable for ≥5 cycles without loss of regioselectivity [8].
  • Amberlyst-15®: Solid-phase resin enables solvent-free reactions at 80°C, yielding 90% product with facile filtration workup [8].

Table 2: Catalyst Performance in Target Compound Synthesis

CatalystLoadingSolventTemp (°C)YieldGreen Metrics
Amberlyst-15®20 wt%Solventless8090%Recyclable, solvent-free
Yb(OTf)₃5 mol%CH₃CN8095%Low leaching, recyclable
H₃PW₁₂O₄₀0.5 mol%EtOH7892%High acidity, moderate recovery
ZnCl₂10 mol%Toluene11075%Low cost, but low turnover

Properties

CAS Number

351003-09-3

Product Name

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

InChI

InChI=1S/C15H11FN2O2/c16-9-5-6-14(19)10(7-9)13-8-15(20)18-12-4-2-1-3-11(12)17-13/h1-7,19H,8H2,(H,18,20)

InChI Key

ZFMHDLXJLIJMEW-UHFFFAOYSA-N

SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)F)O

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.